Synthesis and Characterization of 6-Iodo-2-methylquinoline-4-carboxylic Acid
Synthesis and Characterization of 6-Iodo-2-methylquinoline-4-carboxylic Acid
Technical Guide for Research & Development
Executive Summary
6-Iodo-2-methylquinoline-4-carboxylic acid (CAS: 433244-12-3) is a critical halogenated quinoline scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including antimicrobial agents, kinase inhibitors, and fluorescent imaging probes. Its structural rigidity and the presence of a reactive iodine handle at the C6 position make it an ideal candidate for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
This guide details a robust synthetic protocol based on the Pfitzinger reaction , optimized for reproducibility and scalability. It includes full characterization data, troubleshooting mechanisms, and safety protocols.
Retrosynthetic Analysis & Strategy
The most efficient route to 6-iodo-2-methylquinoline-4-carboxylic acid is the Pfitzinger condensation . This method utilizes the reaction between 5-iodoisatin and acetone in a strong alkaline medium.
Strategic Advantages:
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Atom Economy: High conversion efficiency with water as the primary byproduct.
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Purification: The product precipitates upon acidification, minimizing the need for chromatography.
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Scalability: The reaction can be easily scaled from milligrams to grams.
Reaction Scheme
The mechanism involves the base-catalyzed ring opening of 5-iodoisatin to form the isatinate salt, followed by condensation with the enolate of acetone and subsequent cyclization.
Figure 1: Mechanistic pathway of the Pfitzinger reaction for the synthesis of the target quinoline scaffold.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
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Precursor: 5-Iodoisatin (97%+ purity)
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Reagent: Acetone (Reagent grade)
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Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
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Solvent: Ethanol (optional co-solvent), Water
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Acid: Glacial Acetic Acid or 2M HCl
Step-by-Step Synthesis
Target Scale: 5.0 mmol (approx. 1.37 g of 5-iodoisatin)
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Preparation of Isatinate:
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In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodoisatin (1.37 g, 5.0 mmol) in 33% aqueous KOH (10 mL) .
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Observation: The suspension will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.
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Heat gently to 40-50°C if necessary to ensure complete dissolution.
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Condensation:
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Add Acetone (5.0 mL, excess) to the reaction mixture.
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Attach a reflux condenser.
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Heat the mixture to reflux (approx. 60-70°C) for 12–16 hours .
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Note: The solution color may darken to brown/dark red.
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Workup & Isolation:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a beaker. If the volume is low, dilute with 10 mL of distilled water.
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Acidification: Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with stirring until the pH reaches 4–5.
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Critical Step: A heavy precipitate (the free acid) will form. Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.
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Purification:
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Filter the crude solid using a Buchner funnel.
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Wash the filter cake copiously with cold water (3 x 20 mL) to remove excess salts and unreacted acetone.
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Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or a DMF/Ethanol mixture to obtain the pure product.
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Dry the solid in a vacuum oven at 60°C for 6 hours.
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Figure 2: Operational workflow for the isolation and purification of 6-iodo-2-methylquinoline-4-carboxylic acid.
Characterization Data
The following data validates the identity and purity of the synthesized compound.
| Property | Value / Description |
| Appearance | Brown to tan powder (crude); Yellowish needles (recrystallized) |
| Molecular Formula | C |
| Molecular Weight | 313.09 g/mol |
| Melting Point | 289–290 °C (dec.) [1, 2] |
| Yield | 37% – 65% (Dependent on purification method) |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water |
Spectroscopic Analysis[2][3][5][6][7][8]
1. Infrared Spectroscopy (FT-IR, ATR):
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3656 – 2800 cm
: O-H stretch (carboxylic acid, broad). -
1714 cm
: C=O stretch (carboxylic acid carbonyl). -
1603, 1579 cm
: C=C / C=N stretching (quinoline aromatic ring). -
1152, 1113 cm
: C-O stretch. -
604, 519 cm
: C-I stretch / ring deformation.
2.
- 13.5–14.0 (br s, 1H): COOH (Exchangeable).
- 8.9–9.0 (d, J~2 Hz, 1H): H-5 (Deshielded by Iodo and COOH, meta-coupling).
- 8.0–8.1 (dd, J~9, 2 Hz, 1H): H-7 (Ortho to H-8, meta to H-5).
- 7.8–7.9 (d, J~9 Hz, 1H): H-8.
- 7.6–7.7 (s, 1H): H-3 (Characteristic singlet of the pyridine ring).
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2.6–2.7 (s, 3H): CH
at C-2 position.
Note: Chemical shifts may vary slightly (
3. Mass Spectrometry (ESI-MS):
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[M+H]
: Calculated: 313.96; Found: ~314.0. -
[M-H]
: Calculated: 311.95; Found: ~312.0.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete condensation or loss during filtration. | Increase reflux time to 24h. Ensure pH is strictly adjusted to 4–5; going too low (pH < 2) may protonate the quinoline nitrogen, forming a soluble salt. |
| Sticky Precipitate | Impurities or trapped acetone. | Triturate the solid with cold diethyl ether or ethanol before recrystallization. |
| Product Purity | Co-precipitation of inorganic salts. | Ensure thorough washing with water. Recrystallize from glacial acetic acid for analytical purity. |
Optimization Tip: For difficult substrates, the addition of ethanol (20% v/v) to the reaction mixture can improve the solubility of the intermediate isatinate, potentially increasing the yield.
Applications in Drug Discovery
This scaffold is a versatile building block:
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Cross-Coupling: The C6-Iodo position is highly reactive for Suzuki, Heck, and Sonogashira couplings, allowing the introduction of aryl, vinyl, or alkynyl groups.
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Amide Coupling: The C4-Carboxylic acid can be converted to amides using standard coupling agents (EDC/HOBt, HATU) to generate libraries of potential kinase inhibitors.
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Imaging: Quinoline-4-carboxylic acids are precursors to fluorescent dyes and probes used in live-cell imaging [3].
References
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Sigma-Aldrich. 6-Iodo-2-methylquinoline-4-carboxylic acid Product Detail.Link
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Yakan, H., et al. (2024).[1] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences. Link
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Jun, J.V., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140, 9486–9493. Link
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Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction.[2] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
